
3-Fluoroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroquinoline-2-carbonitrile is a fluorinated quinoline derivative. The compound is characterized by the presence of a fluorine atom at the third position and a nitrile group at the second position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-2-carbonitrile typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a diazotization reaction followed by fluorination . Another approach involves the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine in methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or other metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents such as hydrogen gas.
Major Products: The products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex quinoline derivatives with extended conjugation.
Applications De Recherche Scientifique
3-Fluoroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-Fluoroquinoline-2-carbonitrile, particularly in biological systems, involves its interaction with molecular targets such as enzymes and DNA. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Fluoroquinoline: Lacks the nitrile group but shares the fluorine substitution at the third position.
2-Chloro-6-fluoroquinoline-3-carbonitrile: Contains both chlorine and fluorine substitutions along with the nitrile group.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity, such as ciprofloxacin and levofloxacin.
Uniqueness: 3-Fluoroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and nitrile groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
IUPAC Name |
3-fluoroquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCYBNOLAIKXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

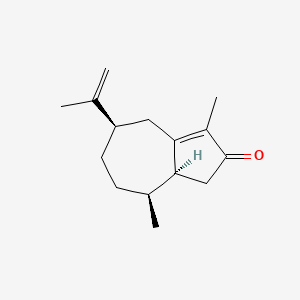
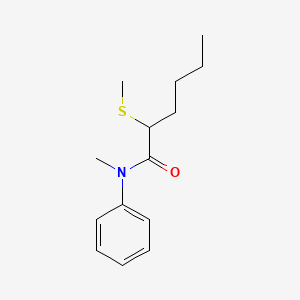
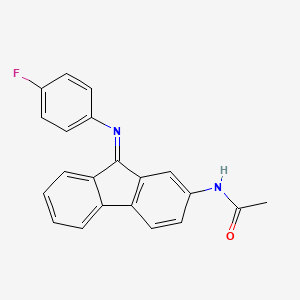
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
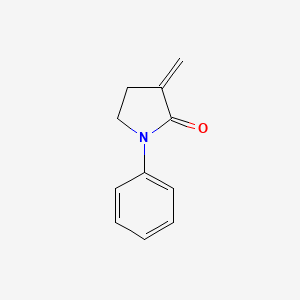
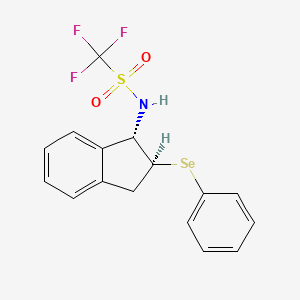
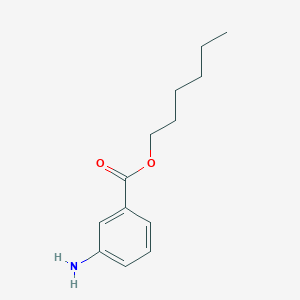
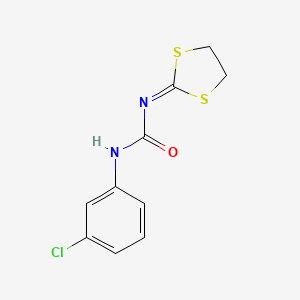
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
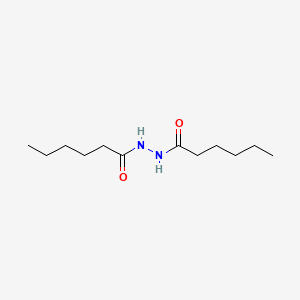

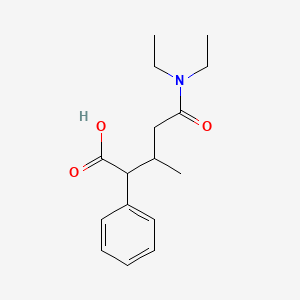
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)
